Trimethoxy(3,3,3-trifluoropropyl)silane

Catalog No.
S1894778
CAS No.
429-60-7
M.F
C6H13F3O3Si
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(3,3,3-trifluoropropyl)silane

CAS Number

429-60-7

Product Name

Trimethoxy(3,3,3-trifluoropropyl)silane

IUPAC Name

trimethoxy(3,3,3-trifluoropropyl)silane

Molecular Formula

C6H13F3O3Si

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3

InChI Key

JLGNHOJUQFHYEZ-UHFFFAOYSA-N

SMILES

CO[Si](CCC(F)(F)F)(OC)OC

Canonical SMILES

CO[Si](CCC(F)(F)F)(OC)OC

The exact mass of the compound Trimethoxy(3,3,3-trifluoropropyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) is a short-chain fluorinated alkyl silane coupling agent that bridges the gap between standard hydrocarbon silanes and heavily fluorinated long-chain precursors. Featuring a terminal trifluoromethyl (-CF3) group and three highly reactive hydrolyzable methoxy groups, it delivers rapid sol-gel processing kinetics and imparts distinct hydrophobicity, oleophobicity, and high-voltage electrochemical stability . From a procurement perspective, this compound is highly valued because it provides the critical surface energy reduction and chemical resistance of a fluorosilane without triggering the severe environmental and bioaccumulation regulatory restrictions typically associated with long-chain perfluoroalkyl substances (PFAS) like perfluorooctyl derivatives [1]. Its high vapor pressure and controlled thermal decomposition profile also make it an ideal precursor for chemical vapor deposition (CVD) and advanced electrolyte formulations.

Substituting Trimethoxy(3,3,3-trifluoropropyl)silane with non-fluorinated analogs like n-propyltrimethoxysilane (PTMS) fundamentally sacrifices oleophobicity and oxidative stability, rendering the material unsuitable for high-voltage battery electrolytes or oil-repellent coatings[1]. Conversely, substituting with long-chain fluorosilanes (e.g., 1H,1H,2H,2H-perfluorooctyltrimethoxysilane, FAS-17) introduces severe steric hindrance that limits surface grafting density, lowers vapor pressure (complicating CVD processes), and exposes the supply chain to stringent global PFAS regulations [2]. Furthermore, replacing the methoxy groups with ethoxy groups (as in triethoxy(3,3,3-trifluoropropyl)silane) significantly retards the hydrolysis rate, disrupting established sol-gel curing times and potentially leading to incomplete crosslinking in fast-cycle industrial manufacturing.

High-Voltage Oxidative Stability in Lithium-Metal Battery Electrolytes

In high-performance battery engineering, the oxidative stability of the solvent is critical for preventing irreversible degradation at the cathode. Research demonstrates that incorporating Trimethoxy(3,3,3-trifluoropropyl)silane (TFTMS) as a cosolvent yields an electrolyte with superior anodic stability compared to non-fluorinated analogs. While standard tetramethoxysilane (TMOS) exhibits irreversible oxidation at approximately 3.8 V, the TFTMS-based electrolyte pushes the oxidation threshold significantly higher, enabling stable cycling of high-voltage cathodes [1]. This formulation achieves a highly reversible lithium stripping/plating efficiency of ~99% and sustains 1400 hours of stable cycling, directly outperforming conventional carbonate and non-fluorinated siloxane baselines [1].

Evidence DimensionElectrochemical oxidation threshold and cycling stability
Target Compound DataTFTMS-based electrolyte: Stable >4.2 V, ~99% Li reversibility, 1400 h stable cycling
Comparator Or BaselineTMOS (Tetramethoxysilane): Irreversible oxidation at ~3.8 V
Quantified Difference>0.4 V increase in oxidation stability window; enables long-term (1400 h) high-voltage cycling
ConditionsLinear sweep voltammetry (LSV) and Li-metal full cell testing (1.5 M LiFSI in DME/FEC/siloxane)

Procurement of this specific fluorinated siloxane is essential for battery manufacturers targeting high-voltage (>4.0 V) lithium-metal platforms where standard siloxanes oxidatively degrade.

Controlled Thermal Decomposition for CVD Silica Membrane Pore Engineering

In the fabrication of inorganic silica membranes via counter-diffusion chemical vapor deposition (CVD), the thermal decomposition temperature of the precursor's organic functional group dictates the final pore size and ion rejection capabilities. Trimethoxy(3,3,3-trifluoropropyl)silane (TFPrTMOS) exhibits a highly specific decomposition profile, with its CF3-C2H4 group decomposing between 120–230 °C. In contrast, the propyl group of the non-fluorinated analog, propyltrimethoxysilane (PrTMOS), requires higher temperatures (135–270 °C) to decompose [1]. This lower and narrower decomposition window for TFPrTMOS allows for precise pore formation at 200 °C, resulting in a silica membrane capable of achieving a 91.0% rejection rate for NaCl in aqueous filtration applications [1].

Evidence DimensionOrganic group thermal decomposition temperature
Target Compound DataTFPrTMOS (CF3-C2H4 group): Decomposes at 120–230 °C
Comparator Or BaselinePrTMOS (C3H7 group): Decomposes at 135–270 °C
Quantified Difference~15-40 °C reduction in decomposition threshold, enabling lower-temperature pore engineering
ConditionsThermogravimetric (TG) analysis of hydrolyzed silica powders at 3 °C/min heating rate under O3 flow

Allows membrane manufacturers to utilize lower CVD processing temperatures while achieving precise sub-nanometer pore sizes required for high-efficiency desalination and ion separation.

Enhanced Hydrophobic Adsorption Capacity in Mesoporous Silica Functionalization

When functionalizing silica supports for the targeted removal or separation of hydrophobic organic compounds, the choice of the alkyl chain dictates performance. A comparative study on MCM-41 mesoporous silica modified with Trimethoxy(3,3,3-trifluoropropyl)silane (TFP-MCM-41) versus n-propyltrimethoxysilane (P-MCM-41) revealed a stark contrast in adsorption affinity. The incorporation of the terminal -CF3 group in TFP-MCM-41 drastically increased the surface hydrophobicity and provided a significantly higher adsorption capacity and selectivity for dibutyl phthalate (DBP) from aqueous solutions compared to the non-fluorinated P-MCM-41 and unmodified MCM-41[1]. The fluorinated surface effectively repels water while utilizing hydrophobic and hydrogen-bond interactions to preferentially uptake the target organic molecules [1].

Evidence DimensionAdsorption affinity and selectivity for hydrophobic organics (DBP)
Target Compound DataTFP-MCM-41 (Trimethoxy(3,3,3-trifluoropropyl)silane modified): Preferential, high-capacity DBP uptake
Comparator Or BaselineP-MCM-41 (n-propyltrimethoxysilane modified) and unmodified MCM-41
Quantified DifferenceTFP-MCM-41 demonstrated substantially stronger hydrophobicity and higher DBP adsorption capacity than the non-fluorinated structural analog
ConditionsAqueous solution containing trace DBP and large amounts of phenol; post-synthesis grafting modification

Justifies the higher cost of the fluorinated precursor for environmental remediation and chemical separation workflows by proving that the -CF3 group is strictly required for high-selectivity organic adsorption.

High-Voltage Lithium-Metal Battery Electrolyte Formulation

Directly leveraging its >4.2 V oxidative stability and ability to form a stable cathode electrolyte interphase (CEI), this compound is the premier choice as a fluorinated siloxane cosolvent in next-generation Li-metal batteries. It prevents the irreversible degradation seen with standard tetramethoxysilane, ensuring long-term cycle life in high-energy-density cells [1].

Low-Temperature CVD of Ion-Selective Silica Membranes

Because its trifluoropropyl group decomposes at a lower temperature (120–230 °C) than standard alkyl groups, it is the optimal precursor for counter-diffusion CVD processes aimed at manufacturing sub-nanometer porous silica membranes for desalination and specific ion (e.g., NaCl) rejection [2].

Selective Adsorbents for Hydrophobic Organic Contaminants

Based on its superior adsorption affinity compared to non-fluorinated propylsilanes, this compound is ideal for grafting onto mesoporous silica (e.g., MCM-41) to create highly selective filtration media. It is specifically suited for the extraction of trace hydrophobic pollutants like phthalates from complex aqueous streams[3].

Rapid-Cure Oleophobic Sol-Gel Coatings

Utilizing the rapid hydrolysis kinetics of its three methoxy groups combined with the surface-enriching properties of the -CF3 tail, this precursor is highly recommended for industrial sol-gel coatings requiring fast curing times and robust water/oil repellency without relying on heavily regulated long-chain PFAS materials[3].

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 137 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (81.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

429-60-7

Wikipedia

3,3,3-Trifluoropropyltrimethoxysilane

General Manufacturing Information

Silane, trimethoxy(3,3,3-trifluoropropyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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